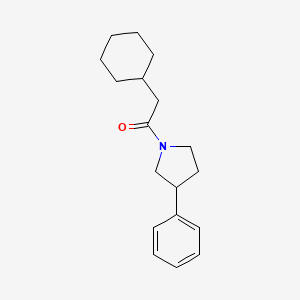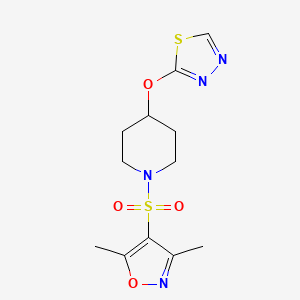
4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Isoxazole is a five-membered heterocyclic compound with an oxygen atom and a nitrogen atom. The compound you’re asking about seems to be a complex molecule that includes both a thiadiazole and an isoxazole ring.
Molecular Structure Analysis
Thiadiazole and isoxazole rings are aromatic and planar, which can contribute to the stability of the molecule. The presence of sulfur and nitrogen atoms in the thiadiazole ring and oxygen and nitrogen atoms in the isoxazole ring can allow for various interactions with biological targets .Physical And Chemical Properties Analysis
Thiadiazoles are relatively liposoluble, most likely due to the presence of the sulfur atom . This property can enhance their ability to cross cellular membranes. The physical and chemical properties of a specific thiadiazole or isoxazole derivative would depend on the other functional groups present in the molecule.Aplicaciones Científicas De Investigación
Synthesis of Dimethyl Sulfomycinamate : Research has demonstrated the synthesis of dimethyl sulfomycinamate, a compound related to the complex molecular structure , highlighting synthetic pathways involving the Bohlmann-Rahtz heteroannulation and methanolysis of sulfomycin I, indicating the compound's relevance in synthesizing therapeutic agents (Bagley et al., 2003) (Kelly & Lang, 1995).
Biological Evaluation of 1,3,4-Oxadiazole Compounds : A study on 1,3,4-oxadiazole compounds, structurally similar to the compound , revealed their biological activities. These compounds were synthesized and evaluated for their inhibitory effects on the butyrylcholinesterase enzyme and their ligand-BChE binding affinities, underlining the therapeutic potential of such molecular frameworks (Khalid et al., 2016).
Antibacterial Properties of Heterocyclic Compounds : The synthesis and antibacterial screening of novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles, incorporating the piperazine nucleus, have shown moderate activity against Bacillus subtilis and Escherichia coli, suggesting the significance of incorporating heterocyclic compounds in developing new antimicrobial agents (Deshmukh et al., 2017).
Antioxidant Activity of Sulfone/Sulfonamide-linked Compounds : A study on a new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) has revealed their potential antioxidant activities. This research highlights the importance of structural variation in enhancing biological activities, which could be relevant for the development of new therapeutic agents based on the compound's structural framework (Padmaja et al., 2014).
Mecanismo De Acción
Thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets . This allows these compounds to exert a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dimethyl-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-8-11(9(2)20-15-8)22(17,18)16-5-3-10(4-6-16)19-12-14-13-7-21-12/h7,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNSDDTYWXYLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2832216.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2832218.png)
![1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2832222.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2832223.png)
![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea](/img/structure/B2832224.png)
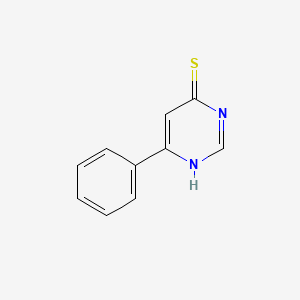
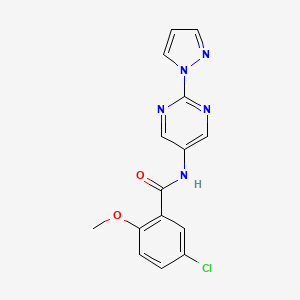

![3-chloro-2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2832229.png)
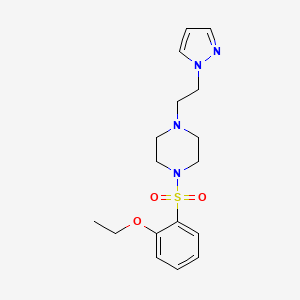
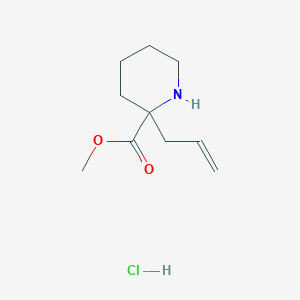
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide](/img/structure/B2832235.png)
